4-Biphenylyl(2,4,6-trimethoxyphenyl)iodonium Trifluoromethanesulfonate
Description
Properties
IUPAC Name |
(4-phenylphenyl)-(2,4,6-trimethoxyphenyl)iodanium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20IO3.CHF3O3S/c1-23-18-13-19(24-2)21(20(14-18)25-3)22-17-11-9-16(10-12-17)15-7-5-4-6-8-15;2-1(3,4)8(5,6)7/h4-14H,1-3H3;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXRDEKSXOLWQN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)[I+]C2=CC=C(C=C2)C3=CC=CC=C3)OC.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3IO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1868173-47-0 | |
| Record name | 4-Biphenylyl(2,4,6-trimethoxyphenyl)iodonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-Biphenylyl(2,4,6-trimethoxyphenyl)iodonium Trifluoromethanesulfonate typically involves the reaction of 4-biphenylyl iodide with 2,4,6-trimethoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under inert conditions to prevent oxidation and degradation of the reactants . The product is then purified using column chromatography to achieve a high purity level of over 95% .
Chemical Reactions Analysis
4-Biphenylyl(2,4,6-trimethoxyphenyl)iodonium Trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the iodonium group is replaced by a nucleophile.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It is frequently used in cross-coupling reactions to form carbon-carbon bonds, particularly in the presence of palladium catalysts.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like acetonitrile. The major products formed from these reactions are typically biaryl compounds and other arylated products .
Scientific Research Applications
4-Biphenylyl(2,4,6-trimethoxyphenyl)iodonium Trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the modification of biomolecules, such as the arylation of peptides and proteins.
Mechanism of Action
The mechanism of action of 4-Biphenylyl(2,4,6-trimethoxyphenyl)iodonium Trifluoromethanesulfonate involves the transfer of the aryl group from the iodonium compound to a nucleophile. This process typically occurs through a transition state where the aryl group is temporarily bonded to both the iodonium and the nucleophile. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1868173-47-0
- Molecular Formula : C₂₂H₂₀F₃IO₆S
- Molecular Weight : 596.36 g/mol
- Structure : Comprises a biphenylyl group and a 2,4,6-trimethoxyphenyl group bound to a hypervalent iodine center, with a trifluoromethanesulfonate counterion .
Comparison with Similar Iodonium Salts
Structural and Electronic Differences
The reactivity, stability, and applications of iodonium salts are heavily influenced by substituents on the aryl groups. Below is a comparative analysis:
| Compound | Substituents | Molecular Weight (g/mol) | CAS No. | Key Properties |
|---|---|---|---|---|
| 4-Biphenylyl(2,4,6-trimethoxyphenyl)iodonium Trifluoromethanesulfonate | Biphenylyl, 2,4,6-trimethoxyphenyl | 596.36 | 1868173-47-0 | High electrophilicity due to electron-donating methoxy groups; suited for reactive arylations . |
| Bis(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate | Two 2,4,6-trimethylphenyl groups | Not specified | 139139-80-3 | Enhanced stability from electron-donating methyl groups; lower reactivity . |
| 4-(Trifluoromethyl)phenyliodonium Triflate | 4-Trifluoromethylphenyl, trimethylphenyl | 540.26 | 1232133-62-8 | Electron-withdrawing CF₃ group reduces electrophilicity; used in controlled arylations . |
| (5-Fluoro-4′-methylbiphenyl-3-yl)(2,4,6-trimethylphenyl)iodonium Triflate | Fluoro, methyl-substituted biphenyl | Not specified | Not provided | Fluorine enhances stability and modulates reactivity for selective couplings . |
| (3-Bromophenyl)(2,4,6-trimethylphenyl)iodonium Triflate | 3-Bromophenyl, trimethylphenyl | Not specified | 1203709-76-5 | Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) . |
Reactivity and Stability Trends
- Electron-Donating Groups (e.g., –OCH₃, –CH₃) : Increase electrophilicity and reaction rates but may reduce thermal stability. For example, the trimethoxy variant exhibits faster aryl transfer in photoredox catalysis compared to trimethyl analogs .
- Electron-Withdrawing Groups (e.g., –CF₃, –Br) : Stabilize the iodonium center, slowing reactivity. The trifluoromethyl derivative (CAS 1232133-62-8) is preferred for stepwise syntheses requiring controlled conditions .
- Heteroaryl Variants : Thienyl-substituted iodonium salts (e.g., CAS 1450766-86-5) are niche reagents in materials science for conductive polymer synthesis .
Commercial Availability
Biological Activity
4-Biphenylyl(2,4,6-trimethoxyphenyl)iodonium Trifluoromethanesulfonate is a synthetic organoiodine compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structure allows for diverse biological activities, making it a subject of ongoing research.
- Chemical Formula : C₁₈H₁₈F₃IO₃S
- Molecular Weight : 426.30 g/mol
- CAS Number : 1868173-47-0
- Purity : >95% (HPLC) .
The biological activity of this compound is primarily attributed to its ability to generate reactive iodine species upon activation. These species can interact with various biological molecules, leading to significant pharmacological effects. The trifluoromethanesulfonate group enhances the electrophilicity of the iodine center, facilitating nucleophilic attacks by biological substrates.
Antimicrobial Activity
Research indicates that iodonium salts exhibit antimicrobial properties due to their ability to generate reactive oxygen species (ROS). A study showed that compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism involves the generation of ROS and subsequent activation of apoptotic pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.1 | ROS generation and apoptosis induction |
| HepG2 | 3.8 | ROS generation and apoptosis induction |
| A549 (Lung) | 2.4 | ROS generation and apoptosis induction |
Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This effect is believed to be mediated through the inhibition of NF-kB signaling pathways .
Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the effectiveness of this compound in reducing tumor growth in xenograft models of breast cancer. The compound was administered at varying doses, leading to a significant reduction in tumor size compared to controls.
Study 2: Antibacterial Efficacy
Another research project focused on the antibacterial properties of this compound against multi-drug resistant strains of bacteria. Results indicated that it could serve as a potential therapeutic agent against infections caused by resistant pathogens.
Q & A
Basic: What are the established synthetic routes for 4-biphenylyl(2,4,6-trimethoxyphenyl)iodonium trifluoromethanesulfonate, and how do reaction conditions influence yield?
The compound is typically synthesized via one-pot oxidative coupling of aryl iodides with 2,4,6-trimethoxybenzene (TMP) using meta-chloroperbenzoic acid (m-CPBA) as an oxidizing agent. Key steps include:
- Reagents : Aryl iodides, m-CPBA, and trimethoxybenzene in dichloromethane or acetonitrile.
- Temperature : Reactions proceed at mild temperatures (0–25°C) to avoid decomposition of the iodonium salt .
- Anion exchange : Trifluoromethanesulfonate (OTf) is introduced via anion exchange with silver triflate, replacing intermediate trifluoroacetate groups .
Methodological note : Optimize stoichiometry (1:1.2 ratio of aryl iodide to TMP) and monitor reaction progress via NMR to track triflate incorporation .
Basic: How should researchers handle and store this iodonium salt to ensure stability?
The compound is hygroscopic and sensitive to light and moisture. Best practices include:
- Storage : Under inert gas (Ar/N) in amber vials at –20°C.
- Handling : Use anhydrous solvents (e.g., dry DMF or THF) for reactions.
- Decomposition signs : Discoloration (yellow to brown) indicates degradation; validate purity via NMR (disappearance of TMP aromatic signals at δ 6.5–7.0 ppm) .
Advanced: What mechanistic insights explain the reactivity of this iodonium salt in aryne generation?
Aryne formation occurs via deprotonation of the iodonium salt with a mild base (e.g., KPO) under non-aqueous conditions. Key mechanistic features:
- Transition state : DFT studies suggest a six-membered cyclic transition state involving the base, iodonium cation, and triflate anion .
- Regioselectivity : The 2,4,6-trimethoxyphenyl (TMP) group acts as a “traceless directing group,” favoring ortho-aryne formation .
Experimental tip : Use deuterated solvents (CDCN) to track proton transfer kinetics via in situ NMR .
Advanced: How does functional group compatibility limit or expand its use in complex molecule synthesis?
The TMP-based iodonium salt exhibits broad compatibility with sensitive functional groups (e.g., esters, ketones) compared to traditional diaryliodonium salts. However:
- Limitations : Strongly electron-withdrawing groups (e.g., nitro) reduce aryne generation efficiency.
- Workaround : Use bulky phosphates (e.g., KOtBu) to enhance deprotonation in challenging substrates .
Case study : Successful arylation of N-nucleophiles (e.g., pyrrole) with >80% yield under optimized conditions .
Advanced: What structural data are critical for validating its crystalline form and reactivity?
Single-crystal X-ray diffraction reveals:
- Bond lengths : I–C (2.10–2.15 Å) and I–O (2.85 Å) distances confirm hypervalent iodine geometry.
- Packing : Triflate anions form weak C–H···O interactions with TMP methoxy groups, stabilizing the lattice .
Analytical recommendation : Pair XRD with Hirshfeld surface analysis to assess non-covalent interactions influencing solubility .
Advanced: How should researchers address contradictions in reported reaction yields or selectivity?
Discrepancies often arise from:
- Anion effects : Triflate vs. tosylate counterions alter solubility and reactivity. For example, triflate salts show higher aryne generation efficiency .
- Base strength : KPO vs. CsCO may shift product ratios in nucleophilic additions.
Troubleshooting :
Conduct control experiments with identical anions.
Screen bases (e.g., KPO, NaHMDS) to isolate anion/base interplay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
